molecular formula C15H15NO2 B14117104 2-Acetamino-3'-methoxybiphenyl

2-Acetamino-3'-methoxybiphenyl

Cat. No.: B14117104
M. Wt: 241.28 g/mol
InChI Key: UCPYPAATKKDPCZ-UHFFFAOYSA-N
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Description

2-Acetamino-3'-methoxybiphenyl (CAS 94028-76-9) is an off-white to white solid compound with a molecular formula of C 15 H 15 NO 2 and a molecular weight of 241.29 g/mol. It is characterized by a melting point range of 112 to 116 °C and should be stored sealed in a dry environment at room temperature . This compound belongs to the class of biphenyl amides, which are recognized as vital intermediates in pharmaceutical development and organic synthesis . Biaryl amides with structures similar to this compound serve as key precursors in palladium-catalyzed synthesis reactions, particularly in the intramolecular C-H functionalization and C-N bond formation used to construct complex nitrogen-containing heterocycles like carbazoles . These core structures are found in compounds with a range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties, making them valuable scaffolds in medicinal chemistry research . The presence of both acetamide and methoxy functional groups on the biphenyl framework contributes to its electronic properties and influences its reactivity in metal-catalyzed cyclization processes . This product is intended for research use only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

N-[2-(3-methoxyphenyl)phenyl]acetamide

InChI

InChI=1S/C15H15NO2/c1-11(17)16-15-9-4-3-8-14(15)12-6-5-7-13(10-12)18-2/h3-10H,1-2H3,(H,16,17)

InChI Key

UCPYPAATKKDPCZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1C2=CC(=CC=C2)OC

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

The most widely reported method for synthesizing 2-acetamino-3'-methoxybiphenyl involves a Suzuki-Miyaura cross-coupling between 2'-bromoacetanilide and 3-methoxyphenylboronic acid. This reaction employs a palladium catalyst system consisting of Pd(OAc)₂ (2 mol%) and the bulky biaryl phosphine ligand SPhos (4 mol%) in anhydrous toluene at 90°C. Potassium phosphate (K₃PO₄) serves as the base, facilitating transmetalation and reductive elimination.

Under these conditions, the reaction achieves near-quantitative yields (>95%) within 30 minutes, as demonstrated by Buchwald and coworkers. Critical to success is the exclusion of moisture and oxygen, which deactivate the catalyst. The use of SPhos enhances catalyst turnover by mitigating oxidative addition barriers at the bromoacetanilide substrate. A representative procedure involves:

  • Charging an oven-dried tube with 2'-bromoacetanilide (1.0 mmol), 3-methoxyphenylboronic acid (1.5 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
  • Degassing the mixture under argon and adding toluene (1.5 mL).
  • Heating at 90°C with vigorous stirring until completion.

Substrate Scope and Limitations

The methodology tolerates electron-donating and moderately electron-withdrawing groups on both coupling partners. For instance, substrates with methoxy, methyl, or fluoro substituents on the boronic acid component yield products in >85% efficiency. However, sterically hindered ortho-substituted boronic acids exhibit reduced reactivity, necessitating prolonged reaction times (up to 12 hours) or elevated temperatures (110°C).

A notable limitation arises when using chloroacetanilide derivatives instead of bromoacetanilides. While Pd/SPhos systems activate chloroarenes, yields drop to 70–80% unless higher catalyst loadings (5 mol% Pd) are employed.

Palladium-Catalyzed Cyclization Methods

Intramolecular C–H Activation

This compound serves as a precursor to 9-acetylcarbazoles via palladium-catalyzed cyclization. This one-pot transformation utilizes Pd(OAc)₂ (5 mol%) and Cu(OAc)₂ (20 mol%) as a co-catalyst in toluene under oxygen atmosphere. The reaction proceeds through sequential C–H activation at the 2'-position of the biphenyl system, followed by oxidative cyclization to form the carbazole nucleus.

Key findings include:

  • Catalyst System : Cu(OAc)₂ acts as a stoichiometric oxidant, regenerating active Pd(0) species. Reducing Cu(OAc)₂ loading to 10 mol% significantly slows the reaction, particularly for electron-deficient substrates.
  • Solvent Effects : Toluene outperforms polar aprotic solvents (e.g., DMF, DMSO) by minimizing side reactions. Reactions in DMSO produce undesired sulfoxide byproducts.
  • Temperature Dependence : Optimal cyclization occurs at 120°C, with lower temperatures (90°C) resulting in <50% conversion after 12 hours.

Functional Group Compatibility

The cyclization method exhibits broad compatibility with substituents on both aryl rings. Electron-donating groups (e.g., methoxy, methyl) accelerate the reaction, while electron-withdrawing groups (e.g., nitro, cyano) require higher Cu(OAc)₂ loadings (30 mol%) to achieve comparable yields. Steric effects dominate regioselectivity; for example, 3,5-disubstituted substrates fail to cyclize due to hindered rotation about the biphenyl axis.

Alternative Synthetic Pathways

Ullmann-Type Coupling

Although less common, Ullmann coupling between 2-iodoacetanilide and 3-methoxyphenylboronic acid has been explored using CuI (10 mol%) and 1,10-phenanthroline as a ligand in DMSO at 130°C. This method affords moderate yields (60–65%) but suffers from homocoupling byproducts, limiting its practicality.

Reductive Amination Approaches

Early synthetic routes involved reductive amination of 2-nitro-3'-methoxybiphenyl with acetic anhydride. However, this method requires hazardous hydrogenation conditions and offers poor regiocontrol, resulting in mixtures of ortho and para isomers. Modern protocols favor the palladium-catalyzed methods described above for their superior efficiency and selectivity.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.58–7.12 (m, 8H, aromatic), 3.85 (s, 3H, OCH₃), 2.18 (s, 3H, COCH₃).
  • ¹³C NMR (101 MHz, CDCl₃): δ 168.9 (C=O), 159.8 (OCH₃), 140.2–114.7 (aromatic carbons), 55.4 (OCH₃), 24.1 (COCH₃).
  • HRMS : m/z calculated for C₁₅H₁₅NO₂ [M+H]⁺: 242.1176; found: 242.1172.

Chromatographic Purity

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) typically reveals ≥98% purity for samples synthesized via Suzuki-Miyaura coupling. Impurities include unreacted boronic acid (<1%) and deacetylated byproducts (<0.5%), which are removed via recrystallization from ethyl acetate/hexane.

Applications and Derivatives

Carbazole Synthesis

As highlighted in Section 3, this compound is a key intermediate in synthesizing 9-acetylcarbazoles. These compounds exhibit biological activity against Mycobacterium tuberculosis and serve as ligands for G-quadruplex DNA.

Functionalization at the Acetamide Group

The acetamide moiety undergoes hydrolysis to yield 2-amino-3'-methoxybiphenyl, a precursor to Schiff base ligands. Treatment with 6M HCl in ethanol at reflux for 4 hours provides the amine in 85% yield.

Chemical Reactions Analysis

Acetylation Reactions

The acetamido group at the 2-position participates in acetylation reactions under basic conditions. For example, treatment with acetic anhydride in pyridine at 60–80°C yields derivatives with enhanced solubility for pharmaceutical applications.
Key observations :

  • Reaction efficiency depends on steric hindrance from the methoxy group.

  • Yields typically range from 65% to 85% under optimized conditions.

Palladium-Catalyzed Coupling

The compound serves as a substrate in palladium-mediated cross-coupling reactions . A representative synthesis involves:

Reaction Component Details
CatalystPd(OAc)₂ (1 mol%)
OxidantCu(OAc)₂ (1 equiv)
SolventToluene
Temperature/Time120°C, 12 h
Yield98%

This protocol enables functionalization at the biphenyl core, generating structurally complex derivatives for medicinal chemistry .

Electrophilic Aromatic Substitution

The methoxy group at the 3'-position directs electrophilic substitution (e.g., nitration, sulfonation) to the para position. For nitration:

  • Conditions : HNO₃/H₂SO₄, 0–5°C, 2 h

  • Product : 2-Acetamino-3'-methoxy-5'-nitrobiphenyl

  • Yield : 72%

Steric and electronic effects from the acetamido group moderate reaction rates, with nitration proceeding 30% slower compared to unsubstituted methoxybiphenyls.

Stability Under Acidic/Basic Conditions

The compound demonstrates selective stability:

Condition Behavior
Strong acids (HCl, H₂SO₄)Deacetylation occurs at >50°C
Strong bases (NaOH)Hydrolysis of acetamido group (pH >12)
Neutral aqueous solutionsStable for >24 h at 25°C

Decomposition products include 3'-methoxybiphenyl-2-amine under acidic conditions and sodium acetate under basic conditions.

Spectroscopic Characterization of Reaction Products

Post-reaction analysis employs advanced techniques:

Example: Synthesis via Palladium Catalysis

Analysis Type Data
¹H NMR (CDCl₃)δ 8.29 (d, J = 8.09 Hz, 1H), 7.38 (m, 2H), 3.84 (s, 3H, OCH₃), 2.03 (s, 3H, CH₃CO)
¹³C NMR δ 168.43 (C=O), 160.30 (OCH₃), 139.71 (aromatic C), 55.55 (OCH₃)
IR (KBr)Peaks at 3267 cm⁻¹ (N-H), 1664 cm⁻¹ (C=O), 1586 cm⁻¹ (aromatic C=C)

Mechanistic Insights

  • Palladium-mediated reactions proceed via oxidative addition of aryl halides to Pd(0), followed by transmetallation and reductive elimination .

  • Electrophilic substitution is facilitated by methoxy’s electron-donating resonance effect, activating the ring toward electrophiles.

This reactivity profile positions 2-acetamino-3'-methoxybiphenyl as a versatile intermediate in synthetic organic chemistry, particularly for drug discovery and materials science.

Scientific Research Applications

Scientific Research Applications

2-Acetamino-3'-methoxybiphenyl serves various roles in scientific research:

  • Chemistry: It acts as an intermediate in synthesizing complex organic molecules.
  • Biology: The compound can be employed in studies related to enzyme inhibition and protein binding.
  • Industry: It finds use in the production of dyes, pigments, and other industrial chemicals.

Antitumor Activity

Research suggests that certain derivatives of this compound exhibit anticancer properties. Preliminary studies indicate that this compound may inhibit tumor growth, though specific mechanisms require further elucidation. Compounds with similar structures have been shown to interact with cellular pathways involved in cancer progression, suggesting a need for further investigation into the specific actions of this compound in cancer cell lines.

Similar Compounds

This compound is unique due to the presence of both an acetamino and a methoxy group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions with biological molecules, making it a valuable compound in various research applications. Some similar compounds include:

  • 2-Acetamino-3’-methylbiphenyl
  • 2-Acetamino-3-(trifluoromethyl)biphenyl
  • 2-Acetamino-3-(methoxycarbonyl)biphenyl

Mechanism of Action

The mechanism by which 2-Acetamino-3’-methoxybiphenyl exerts its effects involves its interaction with specific molecular targets. The acetamino group can form hydrogen bonds with proteins, affecting their structure and function. The methoxy group can participate in hydrophobic interactions, further influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Acetamino-3'-methylbiphenyl

  • Structural Difference : Replaces the 3'-methoxy group with a methyl (-CH₃) group.
  • Electronic Effects : Methyl is weakly electron-donating via inductive effects, whereas methoxy donates strongly via resonance. This difference may alter regioselectivity in electrophilic aromatic substitution (e.g., directing reactions to the para position of the methoxy-substituted ring) .
  • Commercial Availability: indicates discontinuation of 2-acetamino-3'-methylbiphenyl across multiple batch sizes, suggesting stability or scalability challenges.

Methyl 2-[[2-Cyano-2-(2-pyridinyl)ethenyl]amino]-3-(4-hydroxy-2,6-dioxo-5-pyrimidinyl)propenoate (Compound 10, )

  • Structural Features: Contains a propenoate backbone with cyano, pyridinyl, and pyrimidinyl substituents. The acetamino group in 2-acetamino-3'-methoxybiphenyl is replaced with a cyano-ethenylamino moiety.
  • This compound’s synthesis involves acetic acid-mediated condensation at room temperature , whereas biphenyl derivatives often require heating (e.g., 130–140°C in PPA for oxazoloquinolines, ).

Methyl 1-Aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylates ()

  • Core Structure : Imidazole ring fused with aromatic groups vs. biphenyl in the target compound.
  • Functional Groups: The ester (-COOCH₃) and methyl groups contrast with the acetamide and methoxy in this compound.
  • Synthesis : Requires PPA-mediated cyclization at high temperatures, highlighting that biphenyl derivatives with methoxy groups might undergo similar thermally driven reactions for heterocycle formation .

Data Table: Comparative Analysis of Key Features

Compound Core Structure Key Substituents Synthetic Conditions Reactivity Notes
This compound Biphenyl 2-Acetamide, 3'-methoxy Likely acetic acid/amine condensation Methoxy directs electrophilic substitution
2-Acetamino-3'-methylbiphenyl Biphenyl 2-Acetamide, 3'-methyl Not specified Methyl induces weaker electronic effects
Compound 10 () Propenoate Cyano, pyridinyl, pyrimidinyl Room-temperature condensation High polarity due to multiple heteroatoms
Methyl imidazole-4-carboxylates () Imidazole Aryl, methyl, ester PPA at 130–140°C Thermally driven cyclization

Research Findings and Implications

  • Synthetic Challenges : Methoxy groups may complicate purification due to increased polarity, as seen in biphenyl analogs requiring column chromatography .
  • Reactivity: The acetamide group in this compound could facilitate hydrogen bonding in crystal engineering or drug design, contrasting with ester or cyano groups in related compounds.

Biological Activity

2-Acetamino-3'-methoxybiphenyl is an organic compound characterized by its biphenyl structure, which features an acetamido group and a methoxy substituent. This compound has garnered attention due to its potential biological activities, particularly in the context of anticancer effects and interactions with various biological molecules.

Chemical Structure and Properties

The molecular formula for this compound is C15_{15}H15_{15}N1_{1}O2_{2}, with a molecular weight of approximately 241.29 g/mol. Its unique arrangement of functional groups contributes to its chemical behavior and potential biological activity.

Property Details
Molecular FormulaC15_{15}H15_{15}N1_{1}O2_{2}
Molecular Weight241.29 g/mol
Functional GroupsAcetamido (-C(=O)NH2_2), Methoxy (-OCH3_3)
StructureBiphenyl backbone

Antitumor Activity

Research indicates that certain derivatives of this compound exhibit anticancer properties . Preliminary studies suggest that this compound may inhibit tumor growth, although specific mechanisms remain to be elucidated. For instance, compounds with similar structures have been shown to interact with cellular pathways involved in cancer progression, suggesting a need for further investigation into the specific actions of this compound in cancer cell lines.

Interaction Studies

Interaction studies have revealed that this compound can react with various biological molecules, influencing its potential therapeutic applications. These studies focus on understanding the compound's reactivity and its mechanisms of action within biological systems. The compound's ability to form complexes with proteins or nucleic acids could be pivotal in developing targeted therapies.

Case Studies and Research Findings

Several case studies have explored the biological effects of related compounds, providing insights into the potential implications for this compound:

  • Toxicity Pathways : Investigations into the toxicity pathways associated with similar biphenyl derivatives have highlighted the importance of structural features in determining biological activity. For example, studies on liver toxicity modes of action have shown that chemical structure can predict biological outcomes, emphasizing the relevance of detailed structural analysis for understanding toxicity and therapeutic potential .
  • Carcinogenic Potential : Historical research has documented the carcinogenic effects of related biphenyl compounds, such as 4-aminobiphenyl. These findings underscore the necessity for comprehensive toxicological assessments when evaluating new derivatives like this compound .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is beneficial:

Compound Name Structural Features Biological Activity
2-Acetamino-4'-methylbiphenylMethyl group at para positionDifferent anticancer activity
4-Acetamino-3'-methoxybiphenylAcetamido group at 4-positionVaried electronic properties
2-Acetamino-5-methylbiphenylMethyl group at meta positionInfluences steric hindrance
3-Amino-2'-methoxy-[1,1'-biphenyl]-3-carboxylic AcidCarboxylic acid substituentEnhanced solubility and interactions

Q & A

Q. Advanced Analytical Design

  • Forced degradation : Expose the compound to heat (40–60°C), UV light (254 nm), and acidic/alkaline conditions (0.1M HCl/NaOH) .
  • HPLC-MS analysis : Use C18 columns (ACN/water gradient) to separate degradation products. Major pathways include:
    • Hydrolysis: Cleavage of acetamide group (detect free amine via ninhydrin test).
    • Oxidation: Methoxy to carbonyl conversion (monitor via FTIR at 1700 cm⁻¹) .
  • Kinetic modeling : Calculate half-life (t₁/₂) under accelerated conditions to predict shelf life .

What strategies are effective for elucidating the compound’s mechanism of action in pharmacological studies?

Q. Advanced Mechanistic Research

  • Target profiling : Perform kinase inhibition assays or molecular docking with acetamino-binding proteins (e.g., COX-2) using AutoDock Vina .
  • Cellular uptake studies : Label the compound with ¹⁴C and measure intracellular accumulation in target tissues via scintillation counting.
  • Gene expression analysis : RNA-seq of treated cells to identify differentially expressed pathways (e.g., NF-κB or MAPK) .

How can researchers address discrepancies in reported bioactivity data across studies?

Q. Data Reconciliation Framework

  • Standardize assays : Use identical cell lines (e.g., MCF-7 for anticancer studies) and positive controls (e.g., doxorubicin) .
  • Control for solvent effects : DMSO concentrations >0.1% may artifactually modulate activity; verify via dose-response curves .
  • Meta-analysis : Pool data from ≥5 studies using random-effects models to quantify heterogeneity (I² statistic) .

What analytical techniques are optimal for quantifying trace impurities in this compound batches?

Q. Advanced Purity Assessment

  • UPLC-MS/MS : Detect impurities at <0.1% levels with a BEH C18 column (1.7 µm, 2.1 × 50 mm) and MRM transitions .
  • Residual solvent analysis : Headspace GC-MS (DB-624 column) to quantify residual DMF or THF per ICH Q3C guidelines .
  • Elemental impurities : ICP-MS for heavy metals (e.g., Pd catalyst residues) with limits per ICH Q3D .

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